molecular formula C12H21NO3 B5064235 3-[(2,2-dimethoxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

3-[(2,2-dimethoxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B5064235
M. Wt: 227.30 g/mol
InChI Key: KOIKSIPGCZMSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,2-dimethoxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is a chemical compound that is commonly known as DMDD. It is a yellow solid that is soluble in organic solvents and is used in various scientific research applications.

Mechanism of Action

The mechanism of action of DMDD is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with cellular components, leading to cellular damage and death.
Biochemical and Physiological Effects:
DMDD has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. It has also been shown to induce apoptosis, or programmed cell death, in various cell types. Additionally, DMDD has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using DMDD in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells. However, DMDD is also sensitive to light and can degrade quickly, making it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving DMDD. One area of interest is its potential use in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of DMDD and to identify its molecular targets. Finally, the development of new synthesis methods for DMDD could lead to the production of more potent derivatives with improved therapeutic properties.

Synthesis Methods

DMDD can be synthesized by reacting 2,2-dimethoxyethylamine with cyclohexenone in the presence of a strong acid catalyst. The reaction proceeds through a Mannich-type reaction, which involves the addition of the amine to the carbonyl group of the cyclohexenone. The resulting product is then purified by recrystallization.

Scientific Research Applications

DMDD is used in various scientific research applications, including as a fluorescent probe for imaging cellular structures and as a photosensitizer for photodynamic therapy. It has also been used as a reagent for the synthesis of other compounds, such as pyrroles and pyridines.

properties

IUPAC Name

3-(2,2-dimethoxyethylamino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2)6-9(5-10(14)7-12)13-8-11(15-3)16-4/h5,11,13H,6-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIKSIPGCZMSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCC(OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,2-Dimethoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one

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